N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group attached to a triazole ring, which is further connected to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.
Benzoylation: The triazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the reaction of the benzoylated triazole with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzoyl and benzamide groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with diverse biological activities.
Benzoylbenzamide: A compound with similar structural features but lacking the triazole ring.
Uniqueness
N-(1-Benzoyl-1H-1,2,4-triazol-4(5H)-yl)benzamide is unique due to the combination of the triazole ring and benzoylbenzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
106875-46-1 |
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Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(2-benzoyl-3H-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C16H14N4O2/c21-15(13-7-3-1-4-8-13)18-19-11-17-20(12-19)16(22)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,21) |
InChI Key |
GDPLIMMKERIUDT-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C=NN1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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